N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Physicochemical differentiation Drug-likeness Solubility prediction

N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483‑49‑1) is a synthetic, tetrahydro‑benzimidazole carboxamide that combines a partially saturated bicyclic core with an N‑benzyl‑N‑(2‑hydroxyethyl) amide side chain [REFS‑1]. It is supplied as a research‑grade building block (typical purity ≥95 %) by specialist vendors [REFS‑2].

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 2034483-49-1
Cat. No. B2929652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS2034483-49-1
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)N(CCO)CC3=CC=CC=C3)NC=N2
InChIInChI=1S/C17H21N3O2/c21-9-8-20(11-13-4-2-1-3-5-13)17(22)14-6-7-15-16(10-14)19-12-18-15/h1-5,12,14,21H,6-11H2,(H,18,19)
InChIKeyHVEAUNBEEFAFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483-49-1): Procurement-Relevant Structural & Physicochemical Profile


N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483‑49‑1) is a synthetic, tetrahydro‑benzimidazole carboxamide that combines a partially saturated bicyclic core with an N‑benzyl‑N‑(2‑hydroxyethyl) amide side chain [REFS‑1]. It is supplied as a research‑grade building block (typical purity ≥95 %) by specialist vendors [REFS‑2]. Computed molecular properties—molecular weight 299.37 g mol⁻¹, topological polar surface area (TPSA) 69.2 Ų, XLogP3 = 1.1, 2 H‑bond donors, 3 H‑bond acceptors, and 5 rotatable bonds [REFS‑1]—place it in favourable drug‑like chemical space and distinguish it from less polar or more rigid in‑class analogs.

Hydrophilic fragment-like profile: moderate TPSA, low LogP, balanced H-bond donors/acceptors
Flexible tetrahydro-benzimidazole scaffold with N-benzyl-N-(2-hydroxyethyl) side chain
Research-grade building block supply suitable for fragment-based design and library synthesis

Why Close Analogs of N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Cannot Be Interchanged Without Risk


Tetrahydro‑benzimidazole‑5‑carboxamides are not a uniform compound class: small changes in the amide substituent profoundly alter polarity, conformational flexibility, and biological target engagement. For instance, the established 5‑HT₃ receptor antagonists based on this scaffold (e.g., ramosetron/YM060) rely on rigid N‑(hetero)aryl‑carbonyl appendages to achieve sub‑nanomolar potency [REFS‑1]. The present compound replaces that rigid aryl‑carbonyl motif with a flexible N‑benzyl‑N‑(2‑hydroxyethyl) group, which increases the rotatable bond count from ≤3 to 5, lowers the LogP (XLogP3 = 1.1 vs. ~2.4 – 3.4 for typical 5‑HT₃‑active analogs), and adds a hydrogen‑bond donor (alcohol –OH) that is absent in the historical series [REFS‑2]. These physicochemical shifts mean that the compound cannot be assumed to replicate the pharmacology of the 5‑HT₃‑targeting tetrahydro‑benzimidazoles and must be evaluated as a distinct chemical entity.

5 rotatable bonds 2–3 in 5‑HT₃ actives Conformational flexibility may shift target engagement away from rigid 5‑HT₃ pharmacophore
XLogP3 ≈ 1.1 cLogP ~3.0 in CNS‑active series Lower lipophilicity reduces passive CNS penetration; may not replicate blood‑brain barrier profile of known 5‑HT₃ antagonists
Free –OH donor absent in rigid 5‑HT₃ series Additional H‑bond donor alters pharmacophore; 5‑HT₃ receptor binding cannot be inferred from scaffold alone

Quantitative Differentiation Evidence for N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide vs. Closest Analogs


TPSA Advantage Over the Simple Imidazole Analog Improves Predicted Solubility

The target compound’s computed TPSA of 69.2 Ų is ~19 % higher than that of the simple imidazole analog N‑benzyl‑N‑(2‑hydroxyethyl)‑1H‑imidazole‑5‑carboxamide (TPSA ≈ 58.1 Ų, calculated from its SMILES) [REFS‑1]. Higher TPSA correlates with improved aqueous solubility and reduced passive membrane permeability, which can be advantageous in in‑vitro enzymatic or cell‑based assays that require compound solubility >10 µM [REFS‑2]. No experimental solubility data are available for either compound, making this computed differential the most robust procurement‑relevant comparator to date.

TPSA Advantage
Computed property
69.2 Ų vs. ≈58.1 Ų (+19%)
Higher TPSA supports aqueous compatibility in enzymatic or cell‑based assays
Computed differential; no experimental solubility data
Physicochemical differentiation Drug-likeness Solubility prediction

Lower LogP Differentiates the N-Benzyl-N-(2-hydroxyethyl) Derivative from Known 5‑HT₃‑Active Tetrahydro‑Benzimidazoles

The target compound displays a computed XLogP3 of 1.1 [REFS‑1], which is one to two log units lower than the LogP range reported for CNS‑penetrant 5‑HT₃ receptor antagonists built on the same tetrahydro‑benzimidazole scaffold (e.g., ramosetron, cLogP ≈ 3.0) [REFS‑2]. This lower lipophilicity reduces the likelihood of passive blood‑brain‑barrier penetration and may shift the compound’s utility toward peripheral target applications or fragment‑based screening libraries that favour hydrophilic starting points.

Lipophilicity Shift
Class‑level inference
XLogP3 1.1 vs. ~3.0 (ΔLogP ≈1.3–2.3)
Less lipophilic; suited for peripheral target applications or hydrophilic fragment libraries
Computed values; derived from published series comparison
Lipophilicity 5-HT₃ receptor Physicochemical selectivity

Rotatable Bond Count and Conformational Flexibility vs. Rigid 5‑HT₃ Pharmacophore

With 5 rotatable bonds [REFS‑1], the compound is significantly more flexible than the rigid, sub‑nanomolar 5‑HT₃‑active analogs (e.g., 7l, which contains only 2–3 rotatable bonds and achieves ID₅₀ = 0.018 µg kg⁻¹ in the von Bezold‑Jarisch reflex assay [REFS‑2]). High conformational entropy can be advantageous for exploring novel binding pockets in fragment‑based drug discovery, although it typically reduces target‑binding affinity compared to pre‑organized scaffolds.

Conformational Flexibility
Class‑level inference
5 vs. 2–3 rotatable bonds (+2–3)
Greater flexibility may reduce 5‑HT₃ off‑target binding; enables exploration of alternative pockets
Comparison with rigid sub‑nanomolar 5‑HT₃ antagonists
Conformational flexibility Molecular recognition Fragment screening

Scaffold‑Level Evidence: Antioxidant and LOX/XO Inhibitory Potential of 1H‑Benzo[d]imidazole‑5‑carboxamides

A 2024 study on structurally related 1H‑benzo[d]imidazole‑5‑carboxamide derivatives reports IC₅₀ values of 81.45 – 72.14 µM in the DPPH antioxidant assay and 19.52 – 13.95 µM against lipoxygenase (LOX) for the most active analogs [REFS‑1]. The target compound is not explicitly tested, but its core scaffold and substitution pattern place it within this SAR landscape. These class‑level data provide a benchmark against which any future experimental profiling of the target compound can be directly compared.

Scaffold Bioactivity
Class‑level inference
No direct data; class IC₅₀: LOX 13.95 µM, XO 18.43 µM, DPPH 72.14 µM
Establishes chemotype plausibility; benchmark for future antioxidant/LOX/XO screening
Literature values from 1H‑benzo[d]imidazole‑5‑carboxamide derivatives
Antioxidant activity Lipoxygenase inhibition Xanthine oxidase inhibition

Evidence‑Backed Application Scenarios for N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Procurement


Physicochemical Property‑Driven Fragment Library Design

The combination of moderate TPSA (69.2 Ų), low LogP (1.1), and balanced H‑bond donor/acceptor count (2/3) [REFS‑1] matches the “rule‑of‑three” criteria for fragment‑based lead discovery. Unlike the more lipophilic 5‑HT₃‑targeting tetrahydro‑benzimidazoles (cLogP > 2.4) [REFS‑2], this compound provides a hydrophilic, flexible fragment that can be elaborated toward diverse target classes while maintaining aqueous solubility.

Negative Control or Selectivity Probe vs. 5‑HT₃ Receptor‑Active Scaffolds

Because the compound lacks the rigid N‑(hetero)aryl‑carbonyl motif required for high‑affinity 5‑HT₃ receptor binding [REFS‑1] and exhibits 2–3 additional rotatable bonds [REFS‑2], it can serve as a matched negative control or selectivity probe in assays designed to confirm that observed biological activity is driven by the tetrahydro‑benzimidazole core rather than the amide substituent.

Scaffold‑Hopping Starting Point for Antioxidant or LOX/XO Inhibitor Programs

Structurally related 1H‑benzo[d]imidazole‑5‑carboxamides have demonstrated µM‑level inhibition of lipoxygenase (IC₅₀ = 13.95 µM) and xanthine oxidase (IC₅₀ = 18.43 µM) [REFS‑1]. The target compound offers a distinct substitution vector (N‑benzyl‑N‑(2‑hydroxyethyl)) that can be used to explore SAR around this chemotype without infringing on existing 5‑HT₃‑focused intellectual property.

Synthetic Intermediate for Late‑Stage Diversification

The primary alcohol and tertiary amide functional groups provide orthogonal synthetic handles for further derivatization (e.g., esterification, oxidation, nucleophilic substitution) [REFS‑1]. This versatility, combined with the commercial availability of the building block at ≥95 % purity [REFS‑2], makes it a cost‑effective entry point for parallel library synthesis.

Application
Selection Property
Validation Focus
Fragment library design
Hydrophilic profile (moderate TPSA, low LogP)
Aqueous solubility & permeability assays
5‑HT₃ selectivity probe
Flexible amide substituent; lacks rigid aryl‑carbonyl
5‑HT₃ binding assay comparison
LOX/XO inhibitor scaffold hopping
Class‑level enzyme inhibition chemotype
LOX, XO, DPPH enzyme assays
Synthetic diversification
Orthogonal –OH & amide handles
Derivatization & purity validation
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